Ethyl (tetrahydro-furan-2-carbonyl)-amino-acetate

Description

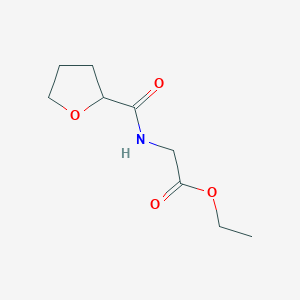

Ethyl (tetrahydro-furan-2-carbonyl)-amino-acetate (CAS 349119-50-2) is a heterocyclic ester compound characterized by a tetrahydrofuran (THF) ring linked to an amino-acetate ethyl ester group via a carbonyl bridge. Its molecular formula is C₁₀H₁₅NO₄, and its structure combines the polar THF moiety with the ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research . The compound is also known by synonyms such as ethyl oxo[(tetrahydrofuran-2-ylmethyl)amino]acetate and ethyl [N-(oxolan-2-ylmethyl)carbamoyl]formate .

Synthetic routes often involve protection/deprotection strategies, as seen in the Boc-protection of analogous amino-acetate esters using di-tert-butyl dicarbonate (Boc anhydride) . Its applications span use as a chiral building block in enantioselective syntheses and as a precursor in drug development, as suggested by its availability from biotechnology suppliers like Santa Cruz Biotechnology .

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

ethyl 2-(oxolane-2-carbonylamino)acetate |

InChI |

InChI=1S/C9H15NO4/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h7H,2-6H2,1H3,(H,10,12) |

InChI Key |

DCDQUGCBQFFLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCO1 |

Origin of Product |

United States |

Biological Activity

Ethyl (tetrahydro-furan-2-carbonyl)-amino-acetate, also known as Glycine, N-[(tetrahydro-2-furanyl)carbonyl]-, ethyl ester, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.

Chemical Structure and Properties

This compound has a molecular weight of approximately 201.22 g/mol and features a tetrahydrofuran ring, which is integral to its chemical reactivity and biological activity. The compound's structure includes an ethyl ester of an amino acid derivative, contributing to its versatility in biological applications. The boiling point is around 360.9 °C, with a density of approximately 1.164 g/cm³.

Biological Activity Overview

The biological activities of this compound are not extensively documented in existing literature, indicating a need for further research. However, its structural similarities to other biologically active compounds provide a basis for hypothesizing its potential effects.

Research into related compounds suggests several mechanisms through which this compound may exert biological effects:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, including those related to cancer and bacterial growth .

- Antimicrobial Activity : Some furan derivatives exhibit antimicrobial properties, suggesting that this compound might also possess similar effects against various pathogens .

- Anticancer Properties : Analogous compounds have demonstrated anticancer activity, particularly against human liver carcinoma cells, indicating that this compound may have potential in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| Ethyl 2-(tetrahydrofuran-2-yl)acetate | C10H16O3 | Flavoring agent; low toxicity |

| Tetrahydrofuran | C4H8O | Solvent; no significant biological activity |

| Glycine Ethyl Ester | C6H11NO2 | Simple amino acid derivative; potential anti-inflammatory effects |

The unique combination of an amino group, ethyl ester functionality, and tetrahydrofuran moiety in this compound may confer distinct biological activities not found in simpler derivatives or related compounds.

Case Studies and Research Findings

Despite limited direct studies on this compound, several relevant case studies provide insights into its potential applications:

- Inhibition Studies : Research on furan derivatives has indicated their ability to inhibit FIH-1, an enzyme involved in hypoxia-inducible factor regulation. Such inhibition could lead to enhanced cellular responses under hypoxic conditions .

- Antimicrobial Testing : Similar compounds have been tested for their efficacy against various bacterial strains. For instance, furan-based compounds have shown promising results against MRSA and E. coli .

- Anticancer Activity : A study involving furan derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring .

Scientific Research Applications

Ethyl (tetrahydro-furan-2-carbonyl)-amino-acetate is a compound with the chemical formula and a molecular weight of approximately 201.22 g/mol. It is characterized by an ethyl ester of an amino acid derivative and a tetrahydrofuran ring in its structure, giving it unique chemical properties and potential biological activities. The compound's CAS number is 574719-90-7, and it is also known as Glycine, N-[(tetrahydro-2-furanyl)carbonyl]-, ethyl ester.

Potential Applications

This compound has potential applications across various scientific and industrial fields.

Pharmaceuticals

- It can serve as a building block in drug synthesis.

- It can be modified for specific applications in medicinal chemistry.

- Amino-tetrahydrofuran carboxylic acid amides, derivatives of tetrahydrofuran, can be used in pharmaceutical compositions with an inhibitory effect on Factor Xa, related serine proteases, and/or demonstrate antithrombotic activity .

Organic Synthesis

- It is valuable in both research and industrial applications due to its versatility.

- It can be employed in condensation reactions with furan- and thiophene-2-carboxylic acids to create amino acid derivatives with potential inhibitory effects .

Further research is necessary to explore and establish the specific biological activities associated with this compound.

HIV-1 Protease Inhibitors

Tetrahydrofuran derivatives have been explored in the design of HIV-1 protease inhibitors . Amino-bis-tetrahydrofuran compounds have shown potent inhibitory activity .

Anticancer Activity

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Comparisons

Reactivity and Stability

- THF vs. Aromatic Substituents: The THF ring in this compound enhances polarity compared to purely aromatic analogs like Ethyl 2-phenylacetoacetate, improving solubility in polar solvents . However, the trifluoromethyl group in Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate introduces electron-withdrawing effects, increasing stability against hydrolysis .

- Ester Group Reactivity: Tetrahydrofurfuryl acrylate () contains a reactive acrylate group, enabling polymerization, whereas the amino-acetate group in the target compound is more suited for amide bond formation in peptide synthesis .

Physical and Spectral Data

Table 2: Spectral and Physical Properties

Metabolic and Toxicological Profiles

- Safety: Ethyl 2-phenylacetoacetate is classified as a non-hazardous reference material, whereas acrylate esters () require handling precautions due to irritancy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (tetrahydro-furan-2-carbonyl)-amino-acetate, and how do solvent systems influence reaction efficiency?

- Methodological Answer : A common approach involves refluxing equimolar amounts of ethyl chloroacetate with a carbonyl-containing precursor (e.g., tetrahydrofuran-2-carbonyl derivatives) in anhydrous acetonitrile, using potassium carbonate as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product . Solvent choice significantly impacts reaction kinetics: polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates compared to THF or DCM. For example, acetonitrile achieves 75–85% yield in 3 hours, while THF requires 6–8 hours for comparable yields .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using - and -NMR to confirm ester, amide, and tetrahydrofuran moieties (e.g., δ ~4.2 ppm for ester –OCH) .

- X-ray Crystallography : Use software like ORTEP-3 to resolve bond angles and confirm stereochemistry. For example, the tetrahydrofuran ring typically adopts an envelope conformation .

- Mass Spectrometry : Validate molecular weight via ESI-MS, ensuring m/z matches the theoretical value (e.g., [M+H] for CHNO: 238.1) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies, such as varying IC values against enzymatic targets?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:

- Enzyme Assays : Use consistent substrate concentrations (e.g., 1 mM ATP for kinase assays) and control for DMSO (<1% v/v).

- SAR Analysis : Compare derivatives (e.g., replacing tetrahydrofuran with pyran or altering ester groups) to identify critical functional groups. For instance, replacing the ethyl ester with methyl reduces hydrophobicity, lowering cell permeability .

- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .

Q. How can computational modeling predict the compound’s interaction with biological targets like HIV-1 protease?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses. The tetrahydrofuran ring’s oxygen engages in hydrogen bonding with catalytic aspartates (e.g., Asp25 in HIV-1 protease), while the ester group stabilizes hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). For example, ΔG = −9.2 kcal/mol correlates with experimental IC = 1.5 μM .

Q. What analytical methods differentiate enantiomers of this compound, and how does chirality impact bioactivity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .

- Circular Dichroism : Compare spectra at 220–250 nm; (R)-enantiomers exhibit positive Cotton effects, while (S)-forms show negative peaks .

- Biological Impact : (R)-enantiomers often show 10–50x higher affinity for targets like G-protein-coupled receptors due to steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.